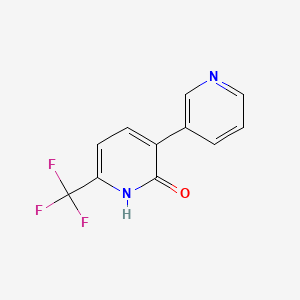

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

Beschreibung

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a trifluoromethyl (-CF₃) group at position 6, and a pyridin-3-yl substituent at position 2. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability, while the hydroxyl group provides a site for hydrogen bonding or further functionalization . Its pKa is predicted to be 3.96, indicating moderate acidity, which is critical for solubility and interactions in biological systems . Applications include its use as a precursor for synthesizing tricyclic dihydroimidazopyrimidone derivatives, which act as lipoprotein-associated phospholipase A2 inhibitors .

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-3-8(10(17)16-9)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBWELPGRIETLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(NC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting from 3-(Trifluoromethyl)pyridin-2-ol

A key intermediate, 3-(trifluoromethyl)pyridin-2-ol , is typically synthesized via nitration and hydroxylation reactions on trifluoromethyl-substituted pyridines. The nitration is commonly performed using a mixture of sulfuric acid and nitric acid under controlled temperature conditions (ranging from -10 °C to 60 °C) to achieve high yields (up to 94%) of nitro-substituted intermediates, which can be subsequently reduced or modified.

Example reaction conditions for nitration:

These nitrated intermediates can be converted to the desired hydroxypyridine derivatives through reduction or substitution steps.

Introduction of the Pyridin-3-yl Group

The pyridin-3-yl substituent at the 3-position of the pyridin-2-ol ring can be introduced via cross-coupling reactions such as palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig amination) between halogenated trifluoromethylpyridinols and pyridin-3-yl boronic acids or amines.

- Use of aryl halide (e.g., 3-bromo- or 3-chloropyridin-2-ol derivatives)

- Palladium catalyst (e.g., Pd2(dba)3)

- Ligands such as xantphos

- Base (e.g., t-BuONa)

- Solvent: toluene or pyridine

- Reaction temperature around 100-110 °C for 12 h under nitrogen atmosphere

This method affords the biaryl linkage with high regioselectivity and yield after purification by preparative HPLC or silica gel chromatography.

Alternative Synthetic Routes

- Amide coupling and reduction methods : Using carboxylic acid derivatives of trifluoromethylpyridines and amines, coupling reagents like EDCI can facilitate amide bond formation, which can be further reduced to amines or hydroxyl derivatives.

- Trifluoromethylation via trifluoromethyl copper reagents : Direct substitution of halogenated pyridines with trifluoromethyl copper species is an effective route for introducing the trifluoromethyl group, especially on bromo- or iodo-substituted pyridines.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Nitration of trifluoromethylpyridin-2-ol | Electrophilic aromatic substitution | H2SO4, HNO3; -10 to 60 °C; 4–21 h | 51.5–94% | Temperature and time critical |

| Cross-coupling for pyridin-3-yl introduction | Pd-catalyzed coupling (Suzuki/Buchwald-Hartwig) | Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h | Moderate to high | Requires halogenated pyridin-2-ol precursor |

| Amide coupling and reduction | EDCI-mediated coupling, reduction with BH3-Me2S | EDCI, pyridine, THF, 0–60 °C | Moderate | Useful for functional group manipulation |

| Direct trifluoromethylation | Trifluoromethyl copper reagents | CF3Cu species, halogenated pyridines | Variable | Effective for late-stage trifluoromethylation |

Research Findings and Considerations

- The nitration step is sensitive to temperature and acid concentration; lower temperatures (-10 to 0 °C) favor higher yields and selectivity.

- Cross-coupling reactions require careful ligand and catalyst selection to avoid side reactions and ensure regioselectivity.

- Purification typically involves silica gel chromatography or preparative HPLC due to the complexity of the products.

- The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, affecting reactivity during coupling and substitution steps.

- Scale-up considerations include controlling exothermic nitration and managing palladium catalyst loading for cost efficiency.

Biologische Aktivität

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, a compound characterized by its unique trifluoromethyl group and pyridine rings, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is with a molecular weight of 201.14 g/mol. The trifluoromethyl group () is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

1. Inhibitory Effects on Enzymes

Research indicates that compounds containing trifluoromethyl groups exhibit significant inhibitory effects on various enzymes. For instance, studies have reported that related trifluoromethyl pyridine derivatives show potent inhibition of monoamine oxidase B (MAO-B), with IC50 values as low as 4.7 nM for some derivatives . This suggests that this compound may also possess similar inhibitory properties.

2. Anti-inflammatory Potential

The anti-inflammatory activity of pyridine derivatives has been documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain pyridine compounds can effectively suppress COX-2 activity, which is critical in mediating inflammatory responses. For example, related compounds demonstrated IC50 values around 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

3. Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects in models of neurodegenerative diseases. Trifluoromethylated pyridines have been explored for their roles in modulating serotonin transporters and may influence neurochemical pathways relevant to conditions like depression and anxiety .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of pyridine derivatives. SAR studies indicate that:

- The position of substituents on the pyridine ring affects both potency and selectivity.

- Electron-withdrawing groups (like ) enhance binding affinity to target proteins by stabilizing interactions through hydrogen bonding and Van der Waals forces .

Case Study 1: MAO-B Inhibition

A recent study evaluated a series of trifluoromethyl pyridine derivatives for their MAO-B inhibitory activity. The most active compound exhibited an IC50 value of 0.35 nM, indicating a high level of selectivity over MAO-A with a selectivity index exceeding 14,000 . This highlights the potential therapeutic applications of this compound in treating neurodegenerative disorders.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, several pyridine derivatives were tested against COX enzymes. Compounds with similar structures to this compound showed promising results in reducing inflammation in animal models, with effective doses comparable to traditional NSAIDs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in anticancer and antibacterial research:

- Anticancer Activity: Studies indicate that 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. Its structural analogs have demonstrated effective concentrations for therapeutic use, with IC50 values indicating significant efficacy against tumor cells .

- Antibacterial Properties: Research has shown that derivatives of this compound exhibit potent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains like Staphylococcus aureus .

Enzyme Inhibition

The compound interacts with key metabolic enzymes, presenting potential therapeutic applications in diseases such as diabetes and obesity. Its ability to inhibit specific enzymes can alter metabolic pathways, offering insights into drug development for metabolic disorders .

Agrochemical Applications

Due to its chemical stability and reactivity, the compound is explored as an intermediate in the synthesis of agrochemicals. Its trifluoromethyl group enhances the bioactivity of pesticides and herbicides, making it valuable in agricultural applications .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, revealing that it induces apoptosis effectively. The mechanism involves binding to specific protein targets, modulating their activity and influencing key signaling pathways related to cell survival and proliferation .

Case Study 2: Antibacterial Activity

In vitro tests demonstrated that derivatives of this compound showed significant antibacterial effects against multiple bacterial strains. The study highlighted that these compounds could serve as alternatives to traditional antibiotics, particularly in treating resistant bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally related pyridine derivatives and their key properties:

Key Observations:

Substituent Effects on Acidity: The hydroxyl group’s acidity varies with substituents. The target compound (pKa 3.96) is more acidic than 5-(3-fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (pKa 7.27) due to the electron-withdrawing trifluoromethyl and pyridin-3-yl groups stabilizing the deprotonated form . Nitro-substituted derivatives (e.g., 3-Nitro-6-(trifluoromethyl)pyridin-2-ol) are expected to exhibit even lower pKa values due to the strong electron-withdrawing nature of -NO₂ .

Structural Modifications and Bioactivity: Aryl vs. Halogenated Derivatives: Compounds like 3-iodo-5-(trifluoromethyl)pyridin-2-ol are more reactive in cross-coupling reactions, making them valuable intermediates in synthesis .

Applications in Drug Discovery :

- The target compound’s role in synthesizing phospholipase A2 inhibitors highlights its utility in cardiovascular disease research .

- Trichlorophenyl derivatives (e.g., 3-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridin-2-ol) are explored in agrochemistry due to their enhanced bioactivity against pests .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling pyridinyl and trifluoromethyl groups under high temperatures (100–180°C) using polar aprotic solvents like DMSO or DMF. For example, fluorinated pyridine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), with yields exceeding 90% under optimized conditions .

- Key Variables : Temperature, solvent choice, and catalyst selection (e.g., Pd-based catalysts for coupling). Excess reagents or prolonged reaction times may lead to byproducts like dehalogenated intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Techniques :

- X-ray crystallography : Resolves regiochemistry and hydrogen bonding (e.g., hydroxyl group positioning). Programs like SHELXL refine structures even with challenging substituents like trifluoromethyl groups .

- NMR/ESIMS : H/C NMR identifies substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl), while ESIMS confirms molecular weight (e.g., m/z 257.19 for CHFNO) .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents dictate reactivity?

- Reactions :

- Substitution : Chlorine or hydroxyl groups at the 2-position participate in nucleophilic substitution (e.g., with amines or thiols) .

- Oxidation/Reduction : The trifluoromethyl group stabilizes intermediates but resents oxidation, while hydroxyl groups can be oxidized to ketones under strong conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

- Approach :

- Docking Studies : Predict binding affinities to targets like enzymes or receptors (e.g., sphingosine 1-phosphate receptors) .

- MD Simulations : Assess stability of ligand-target complexes, accounting for trifluoromethyl hydrophobicity and pyridine ring flexibility .

Q. What crystallographic challenges arise from the trifluoromethyl and pyridin-3-yl substituents, and how are they addressed?

- Challenges :

- Disorder : The trifluoromethyl group’s rotational freedom can cause crystallographic disorder, complicating refinement .

- Hydrogen Bonding : The hydroxyl group forms strong intermolecular bonds, influencing crystal packing but complicating phase determination .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Mechanistic Insight :

- Electron-Withdrawing Effect : Reduces cytochrome P450-mediated oxidation, enhancing metabolic stability .

- Hydrophobic Interactions : Increases membrane permeability, as shown in analogs with logP values ~2.5–3.0 .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

- Preventive Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.